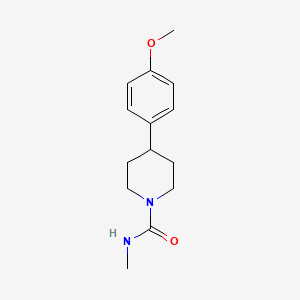

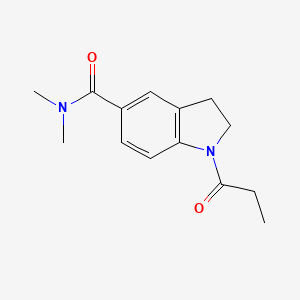

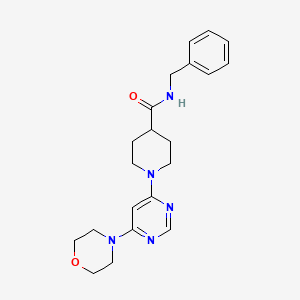

2-(4-Methyl-1,4-diazepan-1-yl)quinazolin-4-amine

Descripción general

Descripción

“2-(4-Methyl-1,4-diazepan-1-yl)quinazolin-4-amine” is a derivative of quinazoline, a class of organic compounds that have received significant attention due to their wide range of biopharmaceutical activities . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity . The various substituted quinazolines displayed important activities, for example, sedative hypnotics, antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-Parkinsonism, cancer, and other activities .

Synthesis Analysis

Quinazolin-4(3H)-ones can be synthesized by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . Another method involves a copper-mediated tandem C (sp 2)–H amination and annulation of benzamides and amidines .Aplicaciones Científicas De Investigación

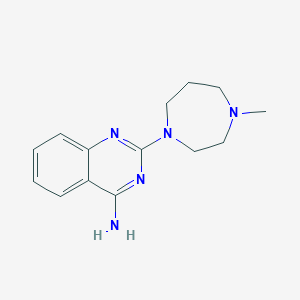

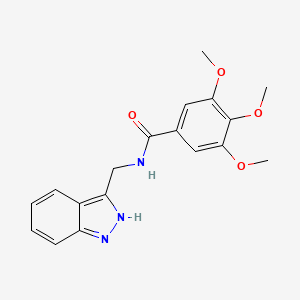

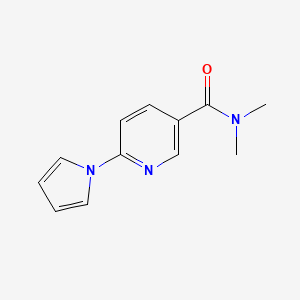

Protozoan Parasite Growth Inhibition : Research has shown the effectiveness of certain quinazoline analogs in inhibiting the proliferation of protozoan parasites, which are significant causes of diseases such as human African trypanosomiasis, Chagas disease, cutaneous leishmaniasis, and malaria. Compounds like NEU-924 and NEU-1017, which include the 4-methyl-1,4-diazepan-1-yl quinazoline scaffold, demonstrated potent biological activities against these pathogens (Devine et al., 2015).

5-HT3 Receptor Affinity : Studies have identified 6-chloro-N-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine as a hit fragment with affinity for the 5-HT3 receptor. This receptor is a therapeutic target for conditions such as nausea and anxiety. Research in this area led to the discovery of high affinity ligands for this receptor, contributing to the development of new pharmacological agents (Verheij et al., 2012).

Antimalarial Activity : Certain diaminoquinazoline derivatives, including those with the 4-methyl-1,4-diazepan-1-yl moiety, have shown potential as antimalarial compounds. These analogues exhibited low toxicity to mammalian cells and strong inhibitory activity against the malaria parasite Plasmodium falciparum, suggesting their potential as lead compounds in antimalarial drug development (Sundriyal et al., 2014).

Potential Antipsychotic and Anticonvulsant Agents : Research has also explored the use of benzoxazepinyl-quinazolinones, including those with 4-methyl-1,4-diazepan-1-yl groups, as potential antipsychotic and anticonvulsant agents. These compounds have shown promising results in preclinical models, indicating their potential therapeutic applications (Bajaj et al., 2003).

Histamine H4 Receptor Inverse Agonists : Quinazoline-containing compounds have been investigated as histamine H4 receptor inverse agonists, which could have therapeutic implications in treating inflammatory conditions. Some derivatives also showed dual action as H1 and H4 receptor ligands, potentially offering added therapeutic benefit (Smits et al., 2008).

Propiedades

IUPAC Name |

2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5/c1-18-7-4-8-19(10-9-18)14-16-12-6-3-2-5-11(12)13(15)17-14/h2-3,5-6H,4,7-10H2,1H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNNILARRWBBAII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=NC3=CC=CC=C3C(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7548745.png)

![5-[(2-ethyl-1H-imidazol-1-yl)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B7548780.png)

![2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-8-methylimidazo[1,2-a]pyridine](/img/structure/B7548786.png)

![N-[(3-chloro-4-fluorophenyl)methyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide](/img/structure/B7548821.png)

![2-{[4-(4-Methylphenyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B7548841.png)

![N~5~-(3,4-dimethoxyphenyl)-2-(1-isopropyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7548842.png)